Thielavin B

Catalog No.
S601626
CAS No.
71950-67-9
M.F
C31H34O10
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thielavin B

CAS Number

71950-67-9

Product Name

Thielavin B

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

Molecular Formula

C31H34O10

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)

InChI Key

UULGWGARYDGVBM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O

Synonyms

4-[4-(2,4-Dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic Acid

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O

Glucose-6-Phosphatase (G6Pase) Inhibition

One of the most widely explored applications of Thielavin B is its ability to inhibit the enzyme glucose-6-phosphatase (G6Pase). G6Pase plays a crucial role in regulating blood sugar levels by converting glucose-6-phosphate, a storage form of glucose, back into glucose for energy production. Studies have shown that Thielavin B can effectively inhibit G6Pase activity, potentially offering therapeutic benefits for conditions like type 2 diabetes [].

Anti-Cancer Properties

Several studies have investigated the potential anti-cancer properties of Thielavin B. Research suggests that it may exhibit cytotoxic effects on various cancer cell lines, potentially leading to cell death []. Additionally, Thielavin B has been shown to inhibit telomerase activity, an enzyme crucial for cancer cell proliferation. However, further research is needed to fully understand the mechanisms and potential therapeutic applications of Thielavin B in cancer treatment.

Other Potential Applications

Preliminary research suggests that Thielavin B may possess other potential applications in various scientific fields. These include:

  • Antibacterial activity: Studies have shown that Thielavin B exhibits some antibacterial properties against specific bacterial strains [].
  • Insecticidal activity: Research suggests that Thielavin B may have insecticidal effects against certain insects [].

Thielavin B is a natural compound classified as a benzoate trimer, derived from the fungal species Thielavia. It is recognized for its unique structure and biological activities, particularly in inhibiting various enzymatic processes. The compound has garnered attention due to its potential therapeutic applications, especially in the field of cancer research and inflammation.

Thielavin B demonstrates a range of inhibitory effects on various cellular processes. Here are some key mechanisms:

  • Glucose-6-phosphatase Inhibition: Research suggests Thielavin B acts as an inhibitor of the enzyme glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism []. Inhibiting G6Pase could potentially have implications for diabetes research [].
  • Phospholipase C Inhibition: Thielavin B has been shown to inhibit phospholipase C (PLC), an enzyme involved in signal transduction pathways within cells. This inhibition could have potential applications in understanding and potentially regulating various cellular processes.
  • Peptidoglycan Synthesis Inhibition: Thielavin B exhibits antifungal activity by inhibiting the formation of peptidoglycan, a major component of fungal cell walls. This mechanism could be explored for developing novel antifungal agents.
That contribute to its biological activity:

  • Esterification: Thielavin B can participate in esterification reactions, which are crucial for its interaction with biological targets.
  • Hydrolysis: The compound can also undergo hydrolysis, leading to the release of active metabolites that may exhibit cytotoxic properties.
  • Inhibition Mechanisms: Thielavin B has been shown to inhibit enzymes such as glucose-6-phosphatase and phospholipase C, impacting metabolic pathways and inflammatory responses .

Thielavin B exhibits notable biological activities, including:

  • Cytotoxicity: It has demonstrated moderate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
  • Enzyme Inhibition: The compound acts as an inhibitor of prostaglandin biosynthesis and glucose-6-phosphatase, which are key processes in inflammation and glucose metabolism .
  • Antimicrobial Properties: Thielavin B has shown activity against certain bacterial strains, indicating its potential use in combating infections .

The synthesis of Thielavin B can be achieved through various methods:

  • Natural Extraction: Traditionally, Thielavin B is isolated from fungal cultures of Thielavia species.
  • Chemical Synthesis: Recent advancements have allowed for the synthetic production of Thielavin B through organic synthesis techniques, which may involve coupling reactions and functional group modifications.
  • Biosynthetic Pathways: Research has identified specific polyketide synthases involved in the biosynthesis of Thielavin B, indicating a complex enzymatic process that could be harnessed for large-scale production .

Thielavin B holds promise in several applications:

  • Pharmaceutical Development: Its cytotoxic and anti-inflammatory properties make it a candidate for drug development against cancer and inflammatory diseases.
  • Research Tool: Thielavin B serves as a valuable tool in biochemical research to study enzyme inhibition and metabolic pathways.
  • Agricultural Use: Its antimicrobial properties may be explored for use in agricultural settings to protect crops from pathogens.

Studies have focused on the interactions of Thielavin B with various biological targets:

  • Enzyme Interactions: Research indicates that Thielavin B effectively inhibits glucose-6-phosphatase, which plays a critical role in glucose metabolism .
  • Cellular Mechanisms: Investigations into its cytotoxic effects reveal that Thielavin B may induce apoptosis in cancer cells through specific signaling pathways .
  • Synergistic Effects: There is potential for Thielavin B to be used in combination therapies with other anticancer agents to enhance efficacy.

Similar Compounds

Several compounds share structural or functional similarities with Thielavin B. These include:

Compound NameSimilaritiesUnique Features
Thielavin ABoth are derived from Thielavia fungiDifferent structural units; varying biological activity
Ergosterol PeroxideExhibits cytotoxicity; derived from fungiDistinct mechanism of action targeting cell membranes
5α,8α-EpidioxyergostaSimilar antifungal propertiesUnique sterol structure influencing membrane dynamics
Benzoate EstersGeneral structural similarityVarying degrees of enzyme inhibition

Thielavin B's unique combination of biological activities and structural characteristics distinguishes it from these similar compounds, making it a subject of ongoing research in pharmacology and biochemistry.

XLogP3

7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

566.21519728 g/mol

Monoisotopic Mass

566.21519728 g/mol

Heavy Atom Count

41

Appearance

White Powder

Other CAS

71950-67-9

Wikipedia

Thielavin B

Dates

Modify: 2023-08-15
Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities. Sakemi S. et al. J. Antibiot. 2002, 55, 941.The structures of thielavins A, B and C. Prostaglandin synthetase inhibitors from fungi. Kitahara N. et al. J. Antibiot. 1983, 36, 599.Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Togashi K. et al. Biosci. Biotechnol. Biochem. 2001, 65, 651.Screening systems for detecting inhibitors of cell wall transglycosylation inhibitors in Enterococcus. Mani N., et al. J. Antibiot. 1998, 51, 471.

Explore Compound Types